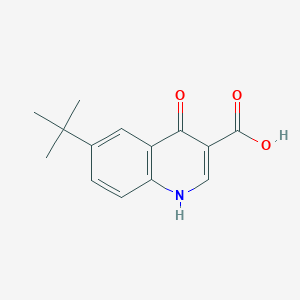

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core structure with a tert-butyl group at the 6-position, a keto group at the 4-position, and a carboxylic acid group at the 3-position. The unique arrangement of these functional groups contributes to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Oxidation to Form the Keto Group:

Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional keto or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex quinoline derivatives and heterocyclic compounds. It is often utilized in organic synthesis due to its reactive functional groups.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and substitution, allowing for the introduction of new functionalities or modification of existing ones. For example:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : The keto group can be reduced to a hydroxyl group, altering the compound's properties.

Biology

- Biological Activity : Research indicates potential biological activities including:

- Antimicrobial Properties : Investigated for efficacy against various bacterial strains.

- Antiviral Activity : Explored for its potential in inhibiting viral infections.

- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

- Mechanism of Action : The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to physiological effects. The exact pathways depend on its structural characteristics and the nature of its interactions.

Medicine

- Pharmaceutical Development : It is being explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infections. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

- Drug Formulation : The compound's solubility and stability characteristics make it suitable for formulation into drug delivery systems.

Industry

- Dyes and Pigments Production : Utilized in producing specialty chemicals, including dyes and pigments due to its vibrant color properties derived from the quinoline structure.

- Specialty Chemicals : Employed in various industrial applications where specific chemical reactivity is required.

Case Studies

-

Antimicrobial Activity Study :

A study investigated the antimicrobial efficacy of 6-tert-butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid against several bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics. -

Anticancer Research :

In vitro studies showed that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis, highlighting its potential as a therapeutic agent in oncology. -

Synthesis of Derivatives :

Research focused on synthesizing derivatives of this compound to enhance its biological activity, resulting in compounds with improved potency against targeted diseases.

Mécanisme D'action

The mechanism of action of 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached to the ring.

Oxolinic Acid: A quinoline derivative with a similar structure but different substituents, known for its antibacterial properties.

Indole Derivatives: While not quinoline-based, indole derivatives share some structural similarities and are also widely studied for their biological activities.

Uniqueness

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules, while the keto and carboxylic acid groups offer sites for further chemical modifications.

Activité Biologique

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound features a unique structure that contributes to its diverse applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO3, with a molecular weight of approximately 245.28 g/mol. The compound contains a tert-butyl group at the 6-position, a keto group at the 4-position, and a carboxylic acid group at the 3-position, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 6-tert-butyl-4-oxo-1H-quinoline-3-carboxylic acid |

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.28 g/mol |

| CAS Number | 1027546-34-4 |

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The compound may modulate these targets' activities, leading to physiological effects that can be harnessed for therapeutic purposes.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed considerable antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to over 100 µg/mL, indicating a spectrum of effectiveness against different bacteria .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. For instance, related compounds have been shown to inhibit the replication of HIV by targeting reverse transcriptase. A specific study reported that a similar quinoline derivative inhibited HIV replication in a dose-dependent manner with an effective concentration (EC50) of approximately 1.5 µM . This suggests that this compound may possess similar antiviral properties.

Anticancer Activity

In addition to its antimicrobial and antiviral properties, this compound has been investigated for its anticancer potential. Quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. Studies have indicated that certain derivatives can effectively inhibit tumor growth in vivo .

Case Studies

- Antibacterial Efficacy : A study involving multiple quinoline derivatives highlighted their antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compound exhibited an ED50 against E. coli in the range of 50–160 mg/kg in animal models .

- Antiviral Mechanism : Research on related compounds showed that they could inhibit HIV replication by preventing viral DNA synthesis in primary human cells exposed to the virus. The mechanism involved direct inhibition of the reverse transcriptase enzyme, which is crucial for viral replication .

- Anticancer Properties : In vitro studies demonstrated that certain quinoline derivatives could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Propriétés

IUPAC Name |

6-tert-butyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDOTDHRGIDSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.